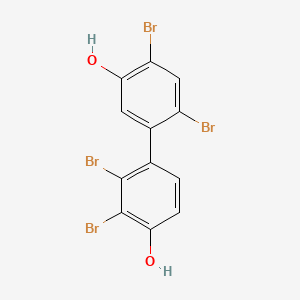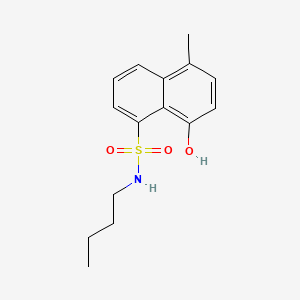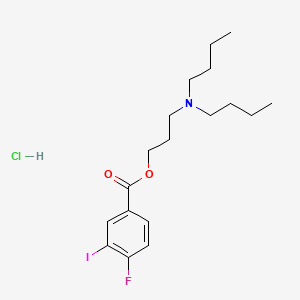
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride is a heterocyclic organic compound with the molecular formula C18H28ClFINO2 and a molecular weight of 471.776 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a dibutylamino group, a fluorine atom, and an iodine atom attached to a benzoate ester.
Méthodes De Préparation
The synthesis of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride involves several steps. One common method includes the esterification of 4-fluoro-3-iodobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with a dehydrating agent to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Mécanisme D'action
The mechanism of action of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The dibutylamino group can interact with biological membranes, while the fluorine and iodine atoms may enhance its binding affinity to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride can be compared with other similar compounds, such as:
3-(dibutylamino)propyl 4-fluoro-3-chlorobenzoate hydrochloride: Similar structure but with a chlorine atom instead of iodine.
3-(dibutylamino)propyl 4-fluoro-3-bromobenzoate hydrochloride: Similar structure but with a bromine atom instead of iodine.
3-(dibutylamino)propyl 4-fluoro-3-methylbenzoate hydrochloride: Similar structure but with a methyl group instead of iodine.
The uniqueness of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
455-80-1 |
|---|---|
Formule moléculaire |
C18H28ClFINO2 |
Poids moléculaire |
471.8 g/mol |
Nom IUPAC |
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C18H27FINO2.ClH/c1-3-5-10-21(11-6-4-2)12-7-13-23-18(22)15-8-9-16(19)17(20)14-15;/h8-9,14H,3-7,10-13H2,1-2H3;1H |
Clé InChI |
HQMLPMDFUQGCBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCOC(=O)C1=CC(=C(C=C1)F)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


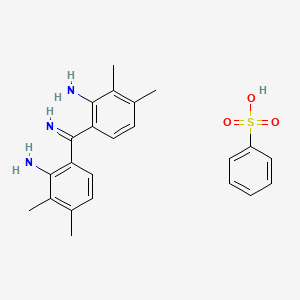
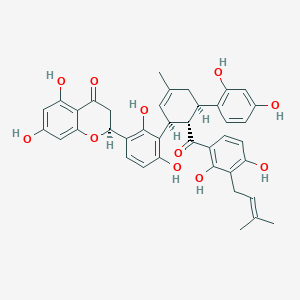

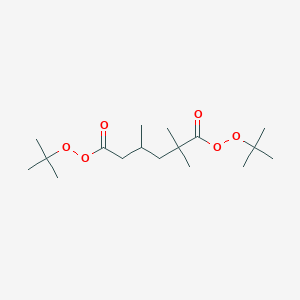
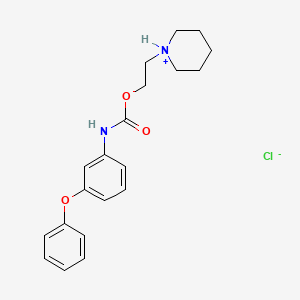
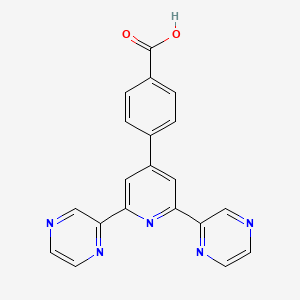
![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
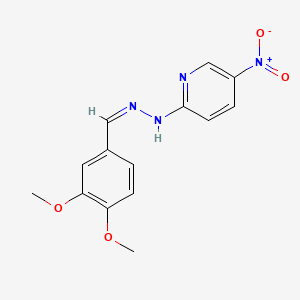
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)

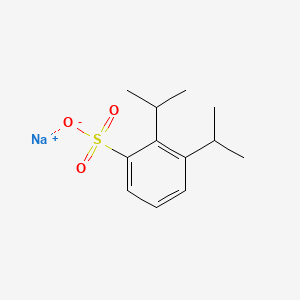
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
